3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S14453755
CAS No.
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxyli...

Product Name

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c9-5(10)1-7-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

OXIGGCCPIATTFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC(=O)O

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is a bicyclic compound characterized by its unique bicyclo[1.1.1] structure. This compound has the molecular formula C₈H₁₁NO₄ and a molecular weight of approximately 185.18 g/mol. Its structure consists of a bicyclo[1.1.1]pentane core with two carboxylic acid functional groups and an amino group, making it a versatile compound in organic synthesis and medicinal chemistry.

The chemical reactivity of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is influenced by its functional groups:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making the compound acidic.
  • Esterification: The carboxylic acids can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.

These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.

Research indicates that compounds related to 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid exhibit various biological activities, including potential anti-inflammatory and anticancer properties. The bicyclo[1.1.1] structure has been explored for its ability to act as a bioisostere for phenyl rings, which can enhance the pharmacological profiles of drug candidates by improving their binding affinities and selectivities in biological systems .

Several methods have been developed for synthesizing 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid:

  • Starting from [1.1.1]Propellane: The synthesis can begin with [1.1.1]propellane, followed by functionalization steps that introduce the carboxymethyl and amino groups .
  • Direct Carboxylation: Another method involves the direct carboxylation of bicyclo[1.1.1]pentane derivatives using carbon dioxide under specific conditions to yield the desired product.

These methods underscore the compound's accessibility for research and industrial applications.

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: Its unique structure allows it to serve as a scaffold for developing novel pharmaceuticals.
  • Organic Synthesis: It acts as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecules.
  • Biological Research: The compound is used in studies exploring its biological effects and mechanisms of action.

Interaction studies involving 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid focus on its binding properties with various biological targets, such as enzymes and receptors. These studies are crucial for understanding how modifications to the compound can enhance its efficacy and selectivity in therapeutic applications .

The trajectory of bicyclo[1.1.1]pentane derivatives from laboratory curiosities to indispensable bioisosteric tools reflects three decades of systematic innovation. Early work by Filosa et al. (2009) demonstrated the first pharmaceutical application of BCP motifs through the development of glutamate receptor ligands, where the bicyclic system served as a conformationally restricted spacer between acidic amino acid functionalities. This pioneering study revealed the scaffold’s ability to mimic natural ligand geometries while imparting metabolic stability—a finding that remained underutilized until advances in synthetic methodology unlocked broader accessibility.

Critical breakthroughs occurred between 2012–2017 with the recognition of BCP’s superiority over traditional aromatic bioisosteres. Anderson et al. (2021) documented how replacing para-substituted fluorophenyl groups in γ-secretase inhibitors with BCP cores enhanced aqueous solubility by 4.7-fold while maintaining nanomolar potency, directly addressing the permeability-solubility trade-off plaguing CNS-targeted therapeutics. Concurrently, Baran’s development of scalable routes to bicyclo[1.1.1]pentan-1-amine hydrochloride enabled systematic exploration of nitrogen-containing derivatives, establishing structure-property relationships across diverse target classes.

Recent synthetic innovations have focused on functionalizing the traditionally inert bridge positions of BCP systems. Manso’s doctoral work (2021) achieved gram-scale production of 2-methyl[1.1.1]propellane, enabling access to 1,2-disubstituted and 1,2,3-trisubstituted BCP derivatives through radical-mediated ring-opening reactions. This advancement significantly expanded the vectorial diversity available for structure-based drug design, allowing medicinal chemists to fine-tune electronic and steric properties while retaining the core’s advantageous physicochemical profile.

Strategic Importance of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid as a Multifunctional Building Block

3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (C₈H₁₀O₄, MW 170.16 g/mol) represents a pinnacle of BCP derivative engineering, combining synthetic scalability with unparalleled functional group density. Its molecular architecture features two carboxylate groups separated by 2.47 Å across the bicyclic core, creating a rigid spatial arrangement that mimics para-substituted benzoic acid dimers while eliminating aromatic ring liabilities. Recent large-scale syntheses by Ripenko et al. (2021) utilize continuous-flow photochemistry to assemble the BCP core from [1.1.1]propellane and diacetyl, achieving kilogram-scale production in under 24 hours with 89% conversion efficiency.

Table 1: Key Synthetic Transformations of 3-(Carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Derivative ClassReaction ConditionsYield (%)Application
DiamideEDC/HOBt, RNH₂78–92Peptidomimetic backbones
TrifluoroborateKHF₂, BF₃·OEt₂65Suzuki-Miyaura cross-coupling
Amino acidCurtius rearrangement81Protease-resistant linkers
Polyethylene glycol esterDCC/DMAP, mPEG-OH94Solubility-enhancing prodrugs

Data adapted from Ripenko et al. (2021) and Mykhailiuk et al. (2020).

The compound’s synthetic versatility stems from the orthogonal reactivity of its carboxyl groups. Selective mono-activation using mixed carbonate protocols enables sequential functionalization—a critical feature for constructing asymmetric BCP-containing architectures. In lead optimization campaigns, this capability allows independent modulation of pharmacokinetic and pharmacodynamic properties through targeted derivatization. For instance, conversion of one carboxylate to a methyl ester enhances blood-brain barrier penetration, while retaining the second acid group for target engagement.

Crystallographic studies reveal that the 140° bridgehead angle of the BCP core induces a characteristic bowing effect in protein-ligand complexes. This distortion proves particularly advantageous in kinase inhibition, where the scaffold simultaneously engages hinge region hydrogen bonds and fills hydrophobic back pockets inaccessible to planar aromatics. Comparative molecular field analysis (CoMFA) demonstrates a 3.1 kcal/mol stabilization energy advantage over analogous terephthalic acid derivatives in CDK2 binding, attributable to reduced entropic penalties upon complexation.

Propellane-Based Methodologies

The most established route to bicyclo[1.1.1]pentane derivatives involves the use of [1.1.1]propellane as a starting material [2] [8] [9]. This highly strained tricyclic molecule undergoes facile ring-opening reactions with various nucleophiles, radicals, and electrophiles through a strain-release mechanism [9] [10]. The broad reactivity profile of [1.1.1]propellane derives from sigma-pi-delocalization of electron density, which facilitates reactions with anions and radicals through increased delocalization during addition processes [9].

The photochemical addition of [1.1.1]propellane to diacetyl represents the cornerstone methodology for accessing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives [3] [4] [6]. This transformation proceeds under ultraviolet light irradiation at 365 nanometers in flow chemistry setups, enabling large-scale synthesis with throughputs reaching one kilogram per day [3] [4]. The reaction yields 1,3-diacetylbicyclo[1.1.1]pentane in 52-58% yield, which subsequently undergoes haloform reaction to provide bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities [3] [6].

Strain-Release Amination Strategies

Strain-release amination protocols have been developed to introduce nitrogen-containing substituents onto the bicyclo[1.1.1]pentane framework [10] [11]. These methodologies utilize the exceptional reactivity of the central carbon-carbon bond in [1.1.1]propellane toward nucleophilic attack by amine derivatives [10]. The use of Turbo-amide reagents (dibenzylamino magnesium chloride lithium chloride complex) has proven particularly effective, enabling scalable synthesis on greater than 100-gram scales with yields ranging from 30-98% [10].

The mechanism involves initial nucleophilic attack by the magnesium amide at one of the bridgehead carbons, followed by ring-opening and subsequent functionalization [10]. This approach has been successfully employed in industrial settings for the preparation of bicyclo[1.1.1]pentan-1-amine derivatives, which serve as key intermediates for pharmaceutical applications [10] [11].

Advanced Synthetic Methodologies

Metallaphotoredox Catalysis

Recent developments in metallaphotoredox catalysis have opened new avenues for the synthesis of functionalized bicyclo[1.1.1]pentanes [12] [13] [14]. Copper-mediated three-component radical coupling reactions enable single-step access to complex polysubstituted bicyclo[1.1.1]pentane products using various radical precursors and heteroatom nucleophiles [12] [13]. These transformations operate under mild photoredox conditions with short reaction times of five minutes to one hour, accommodating diverse radical sources including alkyl, alpha-acyl, trifluoromethyl, and sulfonyl radicals [12] [13].

The metallaphotoredox approach utilizes dual catalytic systems combining photoredox catalysts with transition metal complexes to enable cross-coupling reactions between bicyclo[1.1.1]pentane trifluoroborate salts and aryl halides [14]. This methodology provides direct carbon-carbon bond formation capabilities with yields ranging from 45-85% across multiple substrate classes [14].

Radical-Mediated Functionalization

Radical chemistry plays a central role in bicyclo[1.1.1]pentane synthesis due to the unique electronic structure of the propellane precursor [15] [16] [17]. The bicyclo[1.1.1]pentyl radical intermediate exhibits significant sp2 character, enabling selective addition reactions with various radical species [17]. Photoredox-catalyzed radical additions have been developed using alkyl iodides and [1.1.1]propellane under visible light irradiation without requiring additional catalysts or initiators [18] [19].

These light-enabled protocols demonstrate remarkable scalability, operating effectively from milligram to kilogram quantities with product purities approaching 90% after simple evaporation [18] [19]. The reaction tolerates a broad range of functional groups and provides clean product formation suitable for direct use in subsequent transformations [18].

Decarboxylative Alkylation Strategies

Decarboxylative alkylation methodologies offer an alternative approach for carbon-carbon bond formation in bicyclo[1.1.1]pentane synthesis [20]. These transformations involve radical multicomponent alkyl alkynylation of [1.1.1]propellane through synergistic photoredox and copper catalysis [20]. The methodology utilizes carboxylic acids as alkyl radical precursors following conversion to hypervalent iodine(III) carboxylates, enabling three-component coupling with alkynes and [1.1.1]propellane [20].

The reaction proceeds through formation of alkyl radical intermediates under photocatalysis, followed by addition to propellane and subsequent trapping by acetylide-ligated copper complexes [20]. Product formation occurs through reductive elimination, providing alkyl-alkynyl-substituted bicyclo[1.1.1]pentane derivatives in moderate to good yields with excellent functional group tolerance [20].

Specialized Synthetic Routes for Carboxymethyl Derivatives

Enolate Chemistry Approaches

The synthesis of 3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be approached through enolate chemistry utilizing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives as starting materials [6] . Selective monoesterification of the dicarboxylic acid provides access to mono-protected intermediates suitable for enolate formation and subsequent alkylation [6]. Treatment with lithium diisopropylamide at -78°C generates the corresponding enolate, which undergoes alkylation with bromoacetic ester derivatives to introduce the carboxymethyl substituent [22].

This approach requires careful control of reaction conditions to achieve selective monoesterification and prevent competing side reactions [6] . The use of controlled stoichiometry and temperature management enables selective functionalization at one carboxylic acid position while preserving the second for subsequent transformations [6].

Malonic Ester Synthesis Adaptations

Classical malonic ester synthesis principles can be adapted for bicyclo[1.1.1]pentane chemistry through the use of bicyclo[1.1.1]pentane-derived malonic acid equivalents [23] [22]. This methodology involves conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding diethyl ester, followed by alkylation with appropriate haloacetic acid derivatives [23]. The resulting tricarboxylic ester undergoes selective hydrolysis and decarboxylation to provide the target carboxymethyl derivative [22].

The malonic ester approach offers versatility in alkylation patterns and controlled reactivity through the use of established beta-dicarbonyl chemistry [22]. The acidic nature of the methylene protons (pKa 9-10) enables efficient enolate formation and subsequent alkylation under mild basic conditions [22].

Direct Radical Alkylation Methods

Direct radical alkylation of bicyclo[1.1.1]pentane carboxylic acid derivatives provides an alternative route to carboxymethyl-substituted products [24] [25] [26]. Visible light-induced radical chemistry enables the formation of acyl radicals from aldehyde precursors using tert-butyl hydrogen peroxide as a hydrogen transfer agent [24] [25]. These acyl radicals undergo addition to bicyclo[1.1.1]pentane substrates under mild conditions at room temperature with moderate to high yields [24] [25].

The methodology tolerates oxidation-sensitive functional groups including amino, methylthio, and ferrocene substituents, demonstrating broad functional group compatibility [24] [25]. Mechanistic studies confirm the necessity of stoichiometric tert-butyl hydrogen peroxide consumption and support a radical-based mechanism through TEMPO trapping experiments and high-resolution mass spectrometry analysis [24] [25].

Synthetic Route Optimization and Scale-Up Considerations

Flow Chemistry Applications

Flow chemistry has emerged as a critical technology for the scalable synthesis of bicyclo[1.1.1]pentane derivatives [3] [27] [18]. Continuous flow photochemical reactors enable efficient propellane generation and subsequent functionalization with improved safety profiles and enhanced throughput compared to batch processes [3] [27]. The development of mercury lamp-free protocols using 365-nanometer light-emitting diodes has eliminated safety concerns associated with traditional photochemical equipment [3].

Flow synthesis of [1.1.1]propellane achieves throughputs up to 8.5 millimoles per hour, providing straightforward access to gram quantities of bicyclo[1.1.1]pentane building blocks [27]. The continuous generation of propellane solutions enables direct derivatization without isolation, improving overall process efficiency and reducing handling risks [27].

Process Development Strategies

Industrial-scale synthesis of bicyclo[1.1.1]pentane derivatives requires optimization of reaction conditions, catalyst loading, and purification protocols [3] [6] [14]. The photochemical addition of propellane to diacetyl has been successfully scaled to kilogram quantities through optimization of flow rates, irradiation intensity, and temperature control [3] [6]. Subsequent haloform reaction in batch mode provides bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in 500-gram scales with consistent quality and yield [3] [6].

Process optimization studies have identified critical parameters including solvent selection, catalyst turnover numbers, and product isolation strategies [14]. The development of bench-stable trifluoroborate salt intermediates has facilitated storage and transportation of bicyclo[1.1.1]pentane building blocks for pharmaceutical applications [14].

Comparative Analysis of Synthetic Methodologies

MethodStarting MaterialsConditionsScaleYield RangeKey Advantages
Photochemical Addition to Propellane[1.1.1]Propellane + DiacetylUV light (365 nm), flow chemistryUp to 1 kg/day52-58%Large scale, flow compatible
Strain-Release Amination[1.1.1]Propellane + Amine nucleophilesTurbo-amide (dibenzylamino magnesium chloride lithium chloride), tetrahydrofuran>100 g scale30-98%Scalable, clean reaction
Radical Alkylation with Iodides[1.1.1]Propellane + Alkyl iodidesVisible light, no catalysts, flowmg to kg quantities43-90%No additives needed, general
Three-Component Copper Catalysis[1.1.1]Propellane + Radical precursors + NucleophilesCopper(II) acetylacetonate, photoredox catalyst, blue LEDGram scale38-72%One-pot, diverse substrates
Metallaphotoredox Cross-Couplingbicyclo[1.1.1]pentane-trifluoroborates + Aryl halidesPalladium catalyst, photocatalyst, visible lightMulti-gram45-85%Aryl coupling capability

The comparative analysis reveals that photochemical addition to propellane offers the most scalable approach for accessing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid precursors [3] [6]. This methodology provides the foundation for subsequent functionalization to carboxymethyl derivatives through established organic transformations [6] . Alternative approaches including metallaphotoredox catalysis and radical alkylation offer complementary strategies for direct carbon-carbon bond formation with improved functional group tolerance [18] [13] [14].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

170.05790880 g/mol

Monoisotopic Mass

170.05790880 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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